Cas no 2206608-41-3 (5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester)

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester
- tert-butyl 5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylate
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- MDL: MFCD31557806
- インチ: 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)11-8-10(15)9-16-12(11)17-6-4-5-7-17/h8-9H,4-7H2,1-3H3
- InChIKey: YTWLGTDSBROULU-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)C(=O)OC(C)(C)C)N1CCCC1
計算された属性
- 精确分子量: 326.06299 g/mol
- 同位素质量: 326.06299 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 324
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 327.22
- トポロジー分子極性表面積: 42.4
- XLogP3: 3.3
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 181661-2.500g |
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester, 95% |
2206608-41-3 | 95% | 2.500g |
$1486.00 | 2023-09-09 | |
Matrix Scientific | 181661-1g |
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester, 95% |
2206608-41-3 | 95% | 1g |
$908.00 | 2023-09-09 |
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl esterに関する追加情報
Professional Introduction to 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester (CAS No: 2206608-41-3)
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester (CAS No: 2206608-41-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, combines a pyrrolidine moiety with a nicotinic acid derivative, making it a promising candidate for further exploration in drug discovery and development. The bromo substituent at the 5-position and the tert-butyl ester functionality at the carboxyl group contribute to its distinct chemical properties, which are leveraged in various synthetic applications.
The significance of this compound lies in its potential applications as a key intermediate in the synthesis of more complex molecules. Researchers have been particularly interested in its role as a building block for designing novel bioactive agents. The pyrrolidine ring is a common pharmacophore in many drugs, known for its ability to interact with biological targets, while the nicotinic acid moiety is associated with metabolic and cardiovascular benefits. The presence of the bromo atom offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing heterocyclic compounds.
In recent years, there has been a surge in research focused on nicotinic acid derivatives due to their therapeutic potential. Nicotinic acid, also known as Niacin, is well-documented for its cholesterol-lowering effects and its role in preventing cardiovascular diseases. By incorporating modifications such as the pyrrolidin-1-yl group, scientists aim to enhance the pharmacological properties of these derivatives, potentially leading to more effective treatments. The tert-butyl ester group not only stabilizes the compound during storage and handling but also serves as a versatile handle for subsequent chemical transformations.
One of the most compelling aspects of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester is its utility in fragment-based drug design. This approach involves identifying small molecular fragments that exhibit promising biological activity and then expanding upon these fragments to create more potent and selective drugs. The structural features of this compound make it an ideal candidate for such studies, as it can be easily modified to explore different biological targets. For instance, researchers have explored derivatives of this compound for their potential anti-inflammatory and analgesic properties.
The synthesis of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the bromination of a pyrrolidine derivative followed by condensation with nicotinic acid or its derivatives. The introduction of the tert-butyl ester is usually achieved through esterification techniques, which can be performed under various conditions depending on the desired outcome. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in designing effective drugs. By systematically varying different functional groups on the core scaffold of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester, researchers can gain insights into how these modifications influence biological activity. For example, replacing the bromine atom with other halogens or introducing additional heterocycles has been shown to alter binding affinities and selectivity profiles. Such findings are crucial for developing drugs with improved efficacy and reduced side effects.
The pharmaceutical industry has shown particular interest in compounds that can modulate neurotransmitter systems. Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which play a role in various physiological processes, including cognition, pain perception, and autonomic function. The addition of a pyrrolidine ring to nicotinic acid derivatives has been associated with enhanced binding affinity and prolonged receptor occupancy, making these compounds attractive candidates for treating neurological disorders.
In conclusion, 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester (CAS No: 2206608-41-3) is a versatile and highly relevant compound in modern drug discovery. Its unique structural features and potential applications make it a valuable tool for researchers exploring new therapeutic agents. As our understanding of biochemical pathways continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.
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